molecular formula C17H25FN2O3S B5485157 4-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide

4-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide

Cat. No. B5485157
M. Wt: 356.5 g/mol
InChI Key: OLOLQXVQSUOVEG-UHFFFAOYSA-N
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Description

The compound “4-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-4-oxo-1-butanesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The molecule also contains a fluorophenyl group, which is often used in medicinal chemistry due to the unique properties of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The piperidine ring might undergo reactions typical for amines, while the fluorophenyl group might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase the compound’s lipophilicity, influencing its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information about its intended use or target, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research could focus on elucidating the synthesis, structure, reactivity, and biological activity of this compound. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

4-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-4-oxobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c18-16-9-7-14(8-10-16)5-6-15-3-1-11-20(13-15)17(21)4-2-12-24(19,22)23/h7-10,15H,1-6,11-13H2,(H2,19,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOLQXVQSUOVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCCS(=O)(=O)N)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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